Bis(carboxymethyl) trithiocarbonate

Catalog No.
S662562
CAS No.
6326-83-6
M.F
C5H6O4S3
M. Wt
226.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(carboxymethyl) trithiocarbonate

CAS Number

6326-83-6

Product Name

Bis(carboxymethyl) trithiocarbonate

IUPAC Name

2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid

Molecular Formula

C5H6O4S3

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C5H6O4S3/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)

InChI Key

GQECANUIPBFPLA-UHFFFAOYSA-N

SMILES

C(C(=O)O)SC(=S)SCC(=O)O

Canonical SMILES

C(C(=O)O)SC(=S)SCC(=O)O

Biocide and Antifungal Agent

Studies have explored BMT's potential as a broad-spectrum biocide, exhibiting activity against various bacteria, fungi, and algae.

  • A 2008 study published in "Letters in Applied Microbiology" demonstrated BMT's effectiveness against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus [].
  • Research published in "Marine Biotechnology" in 2010 highlighted BMT's antifungal activity against various plant pathogenic fungi [].

These findings suggest BMT's potential as an alternative to conventional biocides, particularly in applications requiring environmentally friendly options.

Precursor for Functional Materials

BMT can serve as a precursor for the synthesis of various functional materials with unique properties. For example:

  • BMT can be used to prepare conducting polymers, which have potential applications in electronics and sensors [].
  • Research suggests BMT's potential in the synthesis of metal-organic frameworks (MOFs) with specific functionalities [].

These studies showcase BMT's potential as a versatile building block for the development of novel functional materials.

Biomedical Applications

Emerging research explores BMT's potential applications in the biomedical field:

  • Studies suggest BMT may possess anti-inflammatory properties, potentially beneficial for treating inflammatory diseases [].
  • BMT's ability to chelate metal ions has led to research investigating its potential use in metal detoxification therapies [].

Bis(carboxymethyl) trithiocarbonate is a sulfur-containing organic compound with the chemical formula C5_5H6_6O4_4S3_3. This compound features two carboxymethyl groups attached to a trithiocarbonate backbone, making it notable for its unique structural properties. The trithiocarbonate moiety is characterized by the presence of three sulfur atoms, contributing to its reactivity and potential applications in various fields, including polymer chemistry and mineral processing.

There is no current information available regarding a specific mechanism of action for BMT.

Safety information for BMT is scarce. Due to the presence of thiol groups, it is advisable to handle it with care as thiols can have unpleasant odors and may irritate the skin. Additionally, the presence of sulfur suggests flammability, but specific data is lacking. As a general precaution, it's recommended to handle BMT with appropriate personal protective equipment (PPE) in a well-ventilated fume hood until more information becomes available [].

, particularly in the context of reversible addition-fragmentation chain-transfer (RAFT) polymerization. In this process, it acts as a chain transfer agent, facilitating the synthesis of polymers with controlled molecular weights and architectures. For example, it has been used to mediate the polymerization of N-vinylpyrrolidone, resulting in oligomers that exhibit surfactant properties similar to conventional surfactants .

Additionally, bis(carboxymethyl) trithiocarbonate can undergo hydrolysis under certain conditions, leading to the release of carboxylic acids and thiols. This reactivity is essential for its application as a selective depressant in flotation processes involving sulfide minerals .

The synthesis of bis(carboxymethyl) trithiocarbonate can be achieved through various methods:

  • Direct Synthesis: Typically involves reacting carbon disulfide with carboxymethyl halides under basic conditions.
  • Microwave-Assisted Synthesis: A more modern approach that enhances reaction rates and yields by utilizing microwave irradiation. This method allows for precise control over reaction conditions, leading to improved purity and efficiency .
  • Reversible Addition-Fragmentation Chain-Transfer Polymerization: As mentioned earlier, bis(carboxymethyl) trithiocarbonate can be synthesized as part of a polymerization process where it serves as a chain transfer agent .

Bis(carboxymethyl) trithiocarbonate has several applications across different fields:

  • Polymer Chemistry: Utilized as a chain transfer agent in RAFT polymerization to produce polymers with specific properties.
  • Mineral Processing: Acts as a selective depressant in flotation processes for separating sulfide minerals like chalcopyrite and molybdenite.
  • Potential Biochemical

Studies have shown that bis(carboxymethyl) trithiocarbonate interacts with various mineral surfaces, influencing their flotation behavior. Its effectiveness as a depressant is attributed to its ability to adsorb onto specific sulfide minerals, thereby modifying their surface chemistry and enhancing selectivity during separation processes . Further research into its interactions with biological systems may reveal additional applications.

Several compounds share structural or functional similarities with bis(carboxymethyl) trithiocarbonate. Here are some notable examples:

Compound NameFormulaKey Features
Disodium bis(carboxymethyl)trithiocarbonateC5_5H6_6O4_4S3_3Na2_2Water-soluble; used as a selective depressant
2,2'-(Methylenebis(sulfanediyl))diacetic acidC6_6H10_10O4_4S2_2Contains sulfur; potential applications in flotation
DithiooxamideC2_2H4_4N2_2S2_2Used in coordination chemistry; similar reactivity
ThioacetamideC2_2H5_5NSCommonly used in organic synthesis

Uniqueness: Bis(carboxymethyl) trithiocarbonate stands out due to its dual carboxymethyl groups combined with the trithiocarbonate structure, which enhances its solubility and reactivity compared to other similar compounds. Its specific role in RAFT polymerization and mineral processing further emphasizes its unique utility within this class of compounds.

XLogP3

1.4

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6326-83-6

Wikipedia

3,5-Dithia-4-thioxo-1,7-heptanedioic acid

Dates

Modify: 2023-08-15

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